molecular formula C19H20F2N2O3S B2364138 3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide CAS No. 896276-40-7

3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide

Cat. No.: B2364138
CAS No.: 896276-40-7
M. Wt: 394.44
InChI Key: BDVKQXIPLKSHKD-UHFFFAOYSA-N
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Description

3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 3 and 4 positions of the benzene ring, a tosyl-protected pyrrolidine moiety, and a benzamide functional group

Scientific Research Applications

3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Future Directions

The future directions in the research and development of compounds like 3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide could involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by modifying the physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Mechanism of Action

Target of Action

It is known that this compound belongs to the class of organic compounds known as beta amino acids and derivatives . These compounds typically interact with various receptors and enzymes in the body, influencing a wide range of biological processes.

Mode of Action

This can result in a variety of changes, depending on the specific target and the nature of the interaction .

Biochemical Pathways

Given its classification as a beta amino acid derivative , it may be involved in amino acid metabolism or other related biochemical pathways.

Result of Action

Based on its classification, it may influence a variety of biological processes through its interaction with various receptors and enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Tosyl-Protected Pyrrolidine: The synthesis begins with the protection of pyrrolidine using tosyl chloride in the presence of a base such as triethylamine. This step results in the formation of 1-tosylpyrrolidine.

    Introduction of the Benzamide Group: The next step involves the reaction of 1-tosylpyrrolidine with 3,4-difluorobenzoyl chloride in the presence of a base like pyridine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrrolidine moiety, using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

    Oxidation Reactions: Potassium permanganate in aqueous or organic solvents.

Major Products Formed

    Substitution Reactions: Products with nucleophiles replacing the fluorine atoms.

    Reduction Reactions: Corresponding amine derivatives.

    Oxidation Reactions: Oxidized derivatives of the pyrrolidine moiety.

Comparison with Similar Compounds

Similar Compounds

    3,4-difluorobenzamide: Lacks the tosyl-protected pyrrolidine moiety.

    N-((1-tosylpyrrolidin-2-yl)methyl)benzamide: Lacks the fluorine atoms on the benzene ring.

    3,4-difluoro-N-methylbenzamide: Lacks the tosyl-protected pyrrolidine moiety and has a simpler structure.

Uniqueness

3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is unique due to the combination of fluorine atoms, a tosyl-protected pyrrolidine moiety, and a benzamide functional group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

3,4-difluoro-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O3S/c1-13-4-7-16(8-5-13)27(25,26)23-10-2-3-15(23)12-22-19(24)14-6-9-17(20)18(21)11-14/h4-9,11,15H,2-3,10,12H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVKQXIPLKSHKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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